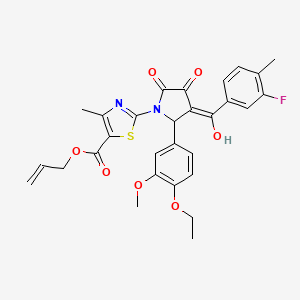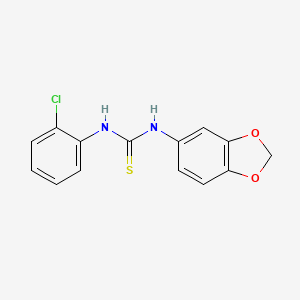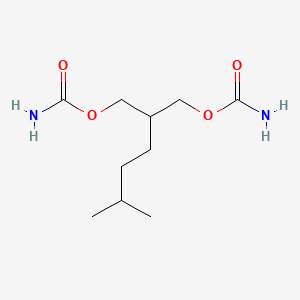
Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester is a chemical compound with the molecular formula C4H11NO2S2 It is a derivative of thiosulfuric acid, where the hydrogen atom is replaced by a 2-amino-2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-amino-2-methylpropyl) ester can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with 2-amino-2-methylpropyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosulfuric acid esters.
科学的研究の応用
Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of thiosulfuric acid, S-(2-amino-2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular processes. It may also interact with enzymes and proteins, modulating their activity and affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- Thiosulfuric acid, S-(2-aminoethyl) ester
- Thiosulfuric acid, S-(2-cyanoethyl) ester
- Thiosulfuric acid, S-(2-hydroxyethyl) ester
Uniqueness
Thiosulfuric acid, S-(2-amino-2-methylpropyl) ester is unique due to its specific structural features, such as the presence of the 2-amino-2-methylpropyl group
特性
CAS番号 |
4039-24-1 |
|---|---|
分子式 |
C4H11NO3S2 |
分子量 |
185.3 g/mol |
IUPAC名 |
2-amino-2-methyl-1-sulfosulfanylpropane |
InChI |
InChI=1S/C4H11NO3S2/c1-4(2,5)3-9-10(6,7)8/h3,5H2,1-2H3,(H,6,7,8) |
InChIキー |
CKFRFNDDOPNLLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)



![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)

![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
